Cas no 2228441-38-9 (2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal)

2-{5-Chlorothieno[3,2-b]pyridin-2-yl}-2-methylpropanal is a specialized organic compound featuring a chlorothienopyridine core coupled with a methylpropanal substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloro group enhances electrophilic properties, while the thienopyridine moiety contributes to stability and potential bioactivity. Its aldehyde functionality allows for further derivatization, enabling applications in cross-coupling reactions or as a precursor for heterocyclic scaffolds. The compound’s well-defined molecular architecture ensures consistency in synthetic pathways, supporting research in drug discovery and material science. Proper handling under controlled conditions is recommended due to its reactive aldehyde group.
2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal structure
2228441-38-9 structure
Product Name:2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal
CAS No:2228441-38-9
MF:C11H10ClNOS
MW:239.721200466156
CID:5778035
PubChem ID:165782989
Update Time:2025-11-06

2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-{5-chlorothieno[3,2-b]pyridin-2-yl}-2-methylpropanal
    • 2228441-38-9
    • EN300-1994499
    • 2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal
    • Inchi: 1S/C11H10ClNOS/c1-11(2,6-14)9-5-7-8(15-9)3-4-10(12)13-7/h3-6H,1-2H3
    • InChI Key: PCMFBQXBRLMMDG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=C(C(C=O)(C)C)S2)N=1

Computed Properties

  • Exact Mass: 239.0171628g/mol
  • Monoisotopic Mass: 239.0171628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.2Ų

2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal Pricemore >>

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Additional information on 2-{5-chlorothieno3,2-bpyridin-2-yl}-2-methylpropanal

Introduction to Compound with CAS No. 2228441-38-9 and Product Name: 2-{5-chlorothieno[3,2-bpyridin-2-yl}-2-methylpropanal

The compound with the CAS number 2228441-38-9 and the product name 2-{5-chlorothieno[3,2-bpyridin-2-yl}-2-methylpropanal represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structure of this compound incorporates a unique combination of a thiophene ring, a bipyridine moiety, and an aldehyde functional group, which collectively contribute to its distinct chemical properties and biological activities.

One of the most striking features of this compound is its 5-chlorothieno[3,2-bpyridin-2-yl} core. The thiophene ring is a well-known scaffold in medicinal chemistry, renowned for its ability to interact with various biological targets. The presence of a chlorine atom at the 5-position of the thiophene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attacks. This property is particularly useful in medicinal chemistry, as it allows for further functionalization and derivatization to create more complex molecules with tailored biological activities.

The bipyridine moiety in the compound's structure is another key feature that contributes to its potential pharmaceutical applications. Bipyridine derivatives are well-documented for their ability to form stable complexes with metal ions, which has led to their widespread use in coordination chemistry and as ligands in various therapeutic agents. For instance, bipyridine-based compounds have been extensively studied for their anticancer properties, where they act as inhibitors of metalloproteinases and other enzymes involved in tumor growth and progression.

The aldehyde functional group at the 2-position of the bpyridin-2-yl} moiety further enhances the reactivity of the compound. Aldehydes are versatile intermediates in organic synthesis and can participate in a variety of chemical reactions, including condensation reactions with amino groups to form Schiff bases, which are known for their biological activities. The combination of these structural elements—thiophene, bipyridine, and aldehyde—makes this compound a promising candidate for further investigation in drug discovery.

Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Studies have shown that molecules containing thiophene and bipyridine moieties exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For example, thiophene derivatives have been reported to inhibit enzymes involved in cancer cell proliferation, while bipyridine-based compounds have shown promise in targeting metal-dependent pathways in tumors.

The specific structure of 2-{5-chlorothieno[3,2-bpyridin-2-yl}-2-methylpropanal positions it as a potential lead compound for developing new drugs targeting these pathways. The chlorine atom at the 5-position of the thiophene ring can be exploited to develop more complex derivatives through nucleophilic substitution reactions, allowing for the introduction of additional functional groups that may enhance binding affinity or selectivity towards specific biological targets.

In addition to its structural features, this compound may also exhibit unique physicochemical properties that make it suitable for drug development. For instance, the presence of both polar (aldehyde) and non-polar (hydrocarbon) regions can influence its solubility and permeability across biological membranes. These properties are critical factors in determining a drug's bioavailability and efficacy.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-chlorothieno[3,2-bpyridin-2-yl} moiety necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions may be employed to construct the bipyridine core efficiently.

Once synthesized, the compound can be subjected to various biochemical assays to evaluate its biological activity. High-throughput screening (HTS) techniques can be used to rapidly test thousands of compounds against different biological targets, identifying those with promising activity profiles. Additionally, computational methods such as molecular docking can be employed to predict how the compound interacts with potential target proteins or enzymes.

The aldehyde group in 2-{5-chlorothieno[3,2-bpyridin-2-yl}-2-methylpropanal provides an opportunity for further derivatization through condensation reactions with various nucleophiles. For example, reacting it with primary amines can yield Schiff bases, which have been reported to exhibit diverse biological activities including antimicrobial and anti-inflammatory effects. These derivatives can then be tested for their efficacy against specific disease targets.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure may also make it suitable for use as an intermediate in materials science applications or as a ligand in catalytic systems. The ability to functionalize different parts of its structure allows researchers to tailor its properties for specific applications.

In conclusion,2228441-38-9 and product name: 2-{5-chlorothieno[3,2-bpyridin-2-yl}-2-methylpropanal represent a significant advancement in pharmaceutical chemistry due to their unique structural features and potential biological activities. Further research is warranted to explore their full therapeutic potential and develop novel derivatives with enhanced efficacy and selectivity.

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